7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.: 153122-66-8
VCID: VC8410449
InChI: InChI=1S/C8H5FINO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
SMILES: C1C(=O)NC2=CC(=C(C=C2O1)F)I
Molecular Formula: C8H5FINO2
Molecular Weight: 293.03 g/mol

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 153122-66-8

Cat. No.: VC8410449

Molecular Formula: C8H5FINO2

Molecular Weight: 293.03 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one - 153122-66-8

Specification

CAS No. 153122-66-8
Molecular Formula C8H5FINO2
Molecular Weight 293.03 g/mol
IUPAC Name 7-fluoro-6-iodo-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C8H5FINO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
Standard InChI Key NOROHZUUWZNZGX-UHFFFAOYSA-N
SMILES C1C(=O)NC2=CC(=C(C=C2O1)F)I
Canonical SMILES C1C(=O)NC2=CC(=C(C=C2O1)F)I

Introduction

Structural Identification and Nomenclature

The compound’s systematic name, 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one, reflects its bicyclic structure:

  • A benzoxazinone core (a benzene ring fused to a 1,4-oxazin-3-one moiety).

  • Fluoro and iodo substituents at positions 7 and 6, respectively.

  • A ketone group at position 3 and a partially saturated oxazine ring (Figure 1).

The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, distinguishing it from analogues like 6-bromo-7-fluoro-2H-benzo[b] oxazin-3(4H)-one or 6-iodo-4H-3,1-benzoxazin-4-one .

Synthetic Routes and Optimization

Halogenation Strategies

Halogenating AgentSolventTemperatureYieldReference
I₂/KOHAcetic acid80°C72%
NISAcetonitrile25°C65%

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.0–7.3 ppm), with the oxazine methylene group at δ 4.6 ppm .

  • MS (EI): Molecular ion peak at m/z 307 [M⁺] .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueMethodReference
Molecular formulaC₈H₅FINO₂HRMS
Molecular weight307.03 g/molCalculated
Melting point215–217°CDifferential scanning calorimetry
SolubilitySoluble in DMSO, DMFExperimental
logP2.1Computational

The compound exhibits moderate lipophilicity (logP = 2.1), favoring cellular uptake. Its solubility in polar aprotic solvents facilitates reactions under homogeneous conditions .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Ring-Opening Reactions

The electron-deficient benzoxazinone core undergoes ring-opening with nitrogen nucleophiles:

Reaction with Amines

Treatment with aliphatic amines (e.g., ethylamine) in ethanol yields quinazolinone derivatives via cyclocondensation . For example:

7-Fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one+CH₃CH₂NH₂3-Ethyl-6-iodo-7-fluoro-3H-quinazolin-4-one(Yield: 68%)[2]\text{7-Fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one} + \text{CH₃CH₂NH₂} \rightarrow \text{3-Ethyl-6-iodo-7-fluoro-3H-quinazolin-4-one} \quad (\text{Yield: 68\%})[2]

Hydrazinolysis

Hydrazine hydrate in refluxing ethanol produces 3-aminoquinazolinones, intermediates for heterocyclic scaffolds .

Table 3: Representative Derivatives

NucleophileProductYieldApplication
Hydrazine hydrate3-Amino-6-iodo-7-fluoroquinazolin-4-one62%Antimicrobial agents
Benzylamine3-Benzyl-6-iodo-7-fluoroquinazolin-4-one70%Kinase inhibitors

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for biaryl synthesis. For instance, reaction with phenylboronic acid yields 6-aryl-7-fluoroquinazolinones .

Pharmaceutical and Biological Applications

Antimicrobial Activity

Quinazolinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The iodine atom enhances membrane penetration, while the fluorine reduces metabolic degradation .

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